molecular formula C11H13BrN2O3 B7550060 1-(4-Bromo-1-methylpyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid

1-(4-Bromo-1-methylpyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid

Cat. No. B7550060
M. Wt: 301.14 g/mol
InChI Key: ZODSIXZGUUTLBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-1-methylpyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BMPCP, and it is a pyrrolidine derivative that has been synthesized through various methods.

Mechanism of Action

The mechanism of action of BMPCP is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes, including DNA replication and protein synthesis. BMPCP has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
BMPCP has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of viral replication, and the inhibition of bacterial growth. BMPCP has also been found to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

BMPCP has several advantages for lab experiments, including its high purity and stability. However, its limited solubility in water may present challenges in certain experiments. Additionally, the mechanism of action of BMPCP is not fully understood, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of BMPCP. One area of research is the development of new synthesis methods to improve yields and purity. Another area of research is the investigation of the mechanism of action of BMPCP, which may lead to the development of new drugs with improved efficacy. Additionally, the use of BMPCP in the development of organic electronic materials is an area of research that may have significant applications in the future.

Synthesis Methods

The synthesis of BMPCP has been achieved through various methods, including the reaction of pyrrole-2-carboxylic acid with N-methyl-4-bromo-2-oxo-2H-pyrrole-3-carboxamide. Other methods include the reaction of 1-methylpiperazine with 4-bromo-2-oxo-2H-pyrrole-3-carboxylic acid, followed by cyclization with pyrrole-2-carboxylic acid. The synthesis of BMPCP has been optimized to achieve high yields and purity.

Scientific Research Applications

BMPCP has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. It has been found to have anticancer, antiviral, and antibacterial properties. BMPCP has also been studied for its potential use in the development of organic electronic materials, such as field-effect transistors.

properties

IUPAC Name

1-(4-bromo-1-methylpyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3/c1-13-6-8(12)4-9(13)10(15)14-3-2-7(5-14)11(16)17/h4,6-7H,2-3,5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODSIXZGUUTLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)N2CCC(C2)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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